

Precision Synthesis of D-Fructose-1-13C: An Enzymatic Approach

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Compound of Interest

Compound Name: *D-Fructose-1-13C*

Cat. No.: *B1368660*

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Strategic Analysis & Carbon Mapping

The synthesis of **D-Fructose-1-13C** is not merely a chemical conversion; it is a strategic manipulation of isotopic placement. While chemical isomerization (Lobry de Bruyn-Alberda van Ekenstein transformation) is possible, it is kinetically uncontrolled, yielding significant byproducts like D-mannose and D-psicose.

The Superior Route: Enzymatic Isomerization We utilize Glucose Isomerase (GI) (EC 5.3.1.5), also known as Xylose Isomerase. This enzyme catalyzes the reversible isomerization of D-glucose to D-fructose with high stereospecificity, eliminating the formation of epimeric byproducts.

Carbon Mapping Logic (The "Why")

To ensure the

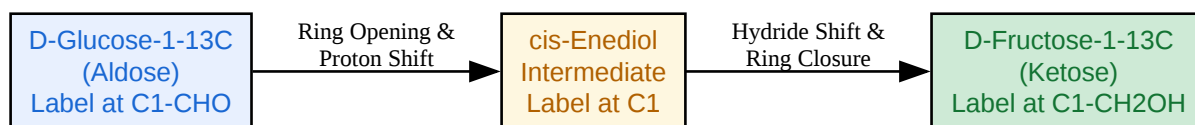
C label remains at the C1 position, we must understand the mechanism. GI proceeds via a hydride shift mechanism involving a cis-enediol intermediate.

- Substrate: D-Glucose-1-13C (Aldose, C1 is an aldehyde, sp

hybridized).

- Intermediate: The enzyme binds the open-chain form. A proton is transferred, forming a 1,2-enediol.[1] The C1-C2 bond remains intact.
- Product: **D-Fructose-1-13C** (Ketose, C1 becomes a hydroxymethyl group, sp hybridized).

Crucial Validation: The label does not migrate to C2 or scramble. The C1 of the aldose becomes the C1 of the ketose.



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Figure 1: Isotopic integrity during enzymatic isomerization.[2] The 13C label (blue) tracks strictly from the aldehyde C1 of glucose to the hydroxymethyl C1 of fructose.

Experimental Protocol

Phase A: Enzymatic Synthesis

Objective: Convert D-Glucose-1-13C to an equilibrium mixture of Glucose/Fructose (~50:50).

Reagents:

- Substrate: D-Glucose-1-13C (99 atom% 13C).
- Enzyme: Immobilized Glucose Isomerase (e.g., *Streptomyces rubiginosus* origin, commercially available as Sweetzyme® or Gensweet®).
- Buffer: 50 mM Sodium Phosphate, pH 7.5.
- Cofactors: MgSO (5 mM), CoCl

(0.1 mM) — Note: Co

is essential for thermal stability but optional if short reaction times are used; Mg is critical for activity.

Workflow:

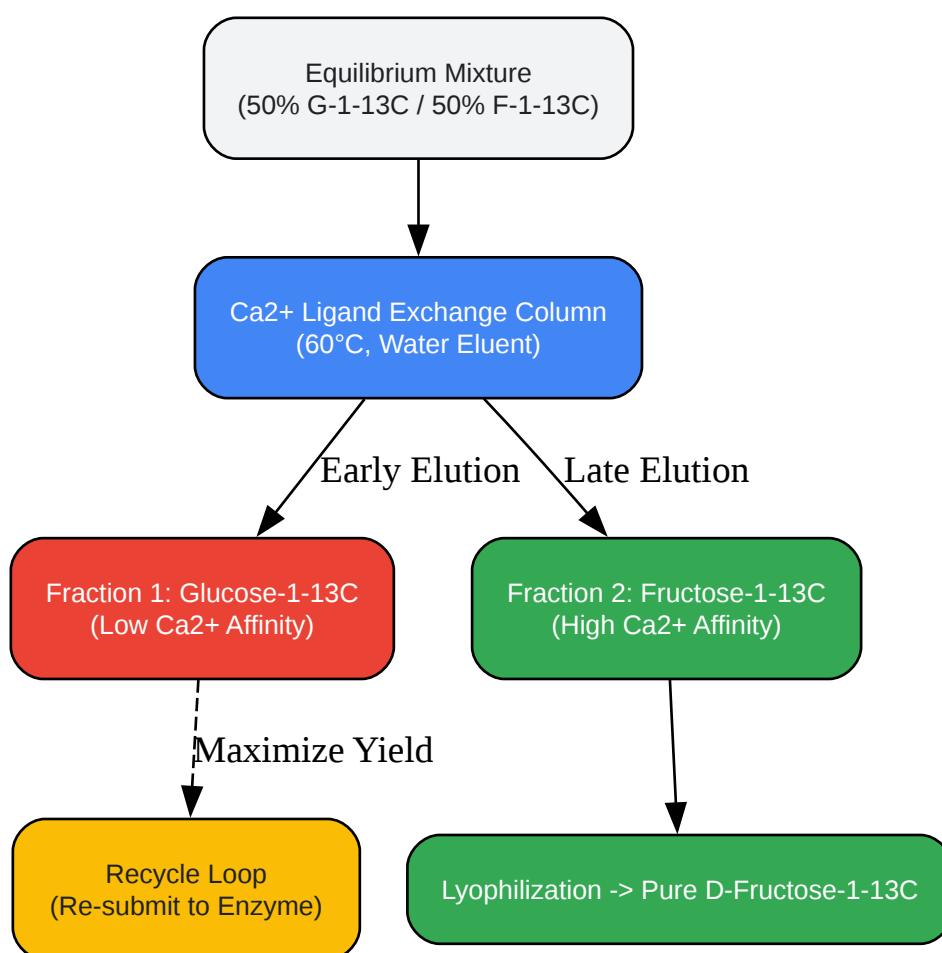
- Preparation: Dissolve 1.0 g of D-Glucose-1-13C in 10 mL of buffer (10% w/v).
- Activation: Add MgSO₄ to a final concentration of 5 mM.
- Incubation: Add 100-200 units of immobilized GI.
- Reaction: Incubate at 60°C with gentle shaking.
 - Why 60°C? The equilibrium shifts slightly toward fructose at higher temperatures (endothermic reaction), reaching ~50% conversion. Lower temperatures yield only ~42%.
- Monitoring: Monitor via HPLC (Refractive Index detector) or enzymatic assay until equilibrium is reached (typically 4-6 hours).
- Termination: Filter off the immobilized enzyme beads. The filtrate contains ~50% **D-Fructose-1-13C** and ~50% unreacted D-Glucose-1-13C.

Phase B: Purification (Ligand Exchange Chromatography)

Objective: Isolate **D-Fructose-1-13C** from the unreacted glucose. Mechanism: Ligand Exchange.[3] Fructose forms a stronger coordination complex with Calcium ions (Ca²⁺) than glucose does.[3] Using a cation exchange resin in the Ca²⁺ form allows fructose to retain longer on the column.[3]

Protocol:

- Column: Use a jacketed glass column (e.g., 1.5 cm x 100 cm) packed with a strong acid cation exchange resin in Ca form (e.g., Dowex 50W-X8, Ca-form, 200-400 mesh).
- Temperature: Maintain column at 60°C.
 - Causality: Elevated temperature improves mass transfer kinetics and reduces the viscosity of the sugar solution, resulting in sharper peaks.
- Elution: Elute with degassed, deionized water (isocratic). Flow rate ~0.5 mL/min.
- Fractionation: Collect fractions. Glucose elutes first (weaker Ca-interaction). Fructose elutes second (stronger Ca-interaction).
- Recycling: Pool the glucose fractions. These can be re-equilibrated with the enzyme to produce more fructose, maximizing the yield of the expensive isotope.



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Figure 2: Purification workflow utilizing Calcium-ligand affinity differences. Glucose elutes first and is recycled; Fructose is collected as the product.

Quality Control & Characterization

The identity of the product must be validated using

C-NMR. The chemical shift of the C1 carbon is the definitive fingerprint.

NMR Data Interpretation

In aqueous solution, D-Fructose exists as a tautomeric mixture. You will observe multiple peaks for the C1 carbon, corresponding to the pyranose and furanose forms.

Table 1:

C-NMR Chemical Shift Fingerprint (D

O)

Carbon Position	D-Glucose-1-13C ()	D-Fructose-1-13C (-pyranose)	D-Fructose-1-13C (-furanose)
C1 (Label)	92.8 / 96.6 ppm (Anomeric)	64.5 ppm (Hydroxymethyl)	63.6 ppm (Hydroxymethyl)
C2	72-75 ppm	98.6 ppm (Anomeric/Quaternary)	102.0 ppm (Anomeric/Quaternary)
Structure	Aldose (Hemiacetal)	Ketose (Hemiketal)	Ketose (Hemiketal)

Validation Logic:

- Shift Diagnostic: If your product shows a dominant doublet or singlet at ~93-97 ppm, you have unreacted glucose.

- Success Criteria: A pure product will show dominant peaks in the 63-65 ppm region (C1) and no peaks in the 90-100 ppm region (unless assigning the C2 quaternary carbon of fructose, which is not labeled and will be invisible or very low intensity compared to the enriched C1).
- Coupling: If proton-coupled, C1 will appear as a triplet (CH) in fructose, whereas C1 in glucose appears as a doublet (CH).

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Sources

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